molecular formula C24H21N3O2 B4314250 5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one

5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4314250
M. Wt: 383.4 g/mol
InChI Key: MMXYKXNVUQKMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an anthraquinone core fused with an isoxazole ring, and substituted with anilino and butylamino groups. This structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate anthraquinone derivatives with hydroxylamine to form the isoxazole ring. The anilino and butylamino groups are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the anilino and butylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted anthraquinone and hydroquinone derivatives, which can have different chemical and biological properties.

Scientific Research Applications

5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.

Mechanism of Action

The mechanism of action of 5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and anthraquinone-based molecules. Examples include:

  • 5-amino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one
  • 5-(N-pyridinia)anthra[1,9-cd]isoxazol-6-one chloride

Uniqueness

What sets 5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both anilino and butylamino groups allows for diverse interactions with biological molecules, enhancing its potential as a therapeutic agent and a research tool.

Properties

IUPAC Name

10-anilino-12-(butylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-3-13-25-19-14-18(26-15-9-5-4-6-10-15)20-21-22(19)27-29-24(21)17-12-8-7-11-16(17)23(20)28/h4-12,14,25-26H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXYKXNVUQKMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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